N-[3-(benzyloxy)pyridin-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-phenylmethoxypyridin-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-20(21(27-30-15)17-10-5-6-11-18(17)24)23(28)26-22-19(12-7-13-25-22)29-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBHBYKFSZFTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the subsequent
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in areas such as cancer treatment and antiviral activity.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a pyridine ring, an oxazole moiety, and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 373.83 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinase pathways involved in cancer progression.
- Antiviral Properties : Similar compounds have shown efficacy against viral infections by targeting viral enzymes or host cell pathways.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to act by:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases, which play a critical role in tumor growth.
- Interference with Viral Replication : By targeting viral proteins or host cell factors necessary for viral replication.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Pharmacological Profile
The pharmacological profile of this compound includes:
- Solubility : Soluble in organic solvents; limited aqueous solubility may affect bioavailability.
- Stability : Stable under physiological conditions but sensitive to extreme pH levels.
Toxicity and Side Effects
Initial toxicity assessments indicate that while the compound shows promise as an anticancer agent, further studies are required to evaluate its safety profile comprehensively. Common side effects observed in related compounds include gastrointestinal disturbances and skin reactions.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of N-[3-(benzyloxy)pyridin-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. The compound has demonstrated significant growth inhibition against various cancer cell lines.
Case Study: Anticancer Activity
A study published in ACS Omega evaluated the anticancer efficacy of several oxazole derivatives, including this compound. The compound displayed notable percent growth inhibition (PGI) against multiple cancer cell lines such as SNB-19 and OVCAR-8, with PGIs reaching up to 86.61% and 85.26%, respectively .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
This data indicates that the compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. Research has shown that it exhibits activity against various bacterial strains.
Case Study: Antimicrobial Activity
In a study focused on the synthesis and evaluation of related compounds, derivatives of oxazole showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests that it may possess similar properties due to its structural analogies with effective antimicrobial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Antiviral Applications
Emerging research has also pointed to the antiviral potential of this compound.
Case Study: Antiviral Activity
A recent investigation into N-Heterocycles revealed that compounds similar to this compound exhibited strong antiviral activity against various viruses, including HIV and other RNA viruses . The compound's ability to inhibit viral replication could make it a candidate for treating viral infections.
| Virus | IC50 (µM) |
|---|---|
| HIV (wild-type) | 1.1 |
| Measles virus | 60 |
| Varicella-zoster virus | Comparable to ganciclovir |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of the target compound with analogs:
| Compound Name (CAS or Identifier) | Molecular Formula | Molecular Weight | Isoxazole Substituents | Carboxamide Substituent | Reported Biological Activity |
|---|---|---|---|---|---|
| Target Compound | C₂₃H₁₈ClN₃O₃ | 419.86 | 3-(2-chlorophenyl), 5-methyl | N-[3-(benzyloxy)pyridin-2-yl] | Hypothesized TGR5 modulation [12] |
| 5-Benzamido-N-(4-chlorophenyl)-3-methyl... [2] | C₁₈H₁₆ClN₃O₃ | 357.79 | 5-benzamido, 3-methyl | N-(4-chlorophenyl) | Anti-inflammatory, antibacterial [2] |
| BG13963 [9] | C₁₈H₁₈ClN₃O₃ | 359.81 | 3-(2-chlorophenyl), 5-methyl | N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl] | Not specified |
| CAS 349613-25-8 [12] | C₁₉H₁₈ClN₃O₃ | 371.82 | 3-(2-chlorophenyl), 5-methyl | N-(4-(N-methylacetamido)phenyl) | TGR5 inhibitor [12] |
| N-Benzhydryl analog (301680-87-5) [5] | C₂₄H₂₀ClN₃O₂ | 417.89 | 3-(2-chlorophenyl), 5-methyl | N-(diphenylmethyl) | Not reported |
Physicochemical Properties
Key Structural Determinants of Activity
- Chlorophenyl Group : The 2-chlorophenyl substituent at position 3 of the isoxazole ring is conserved across multiple analogs and is associated with enhanced binding affinity due to its electron-withdrawing effects .
- Carboxamide Variability: The N-substituent significantly impacts target selectivity. For example: Benzyloxy-pyridine (target): May improve blood-brain barrier penetration due to moderate lipophilicity. N-Methylacetamido-phenyl (CAS 349613-25-8 [12]): Enhances metabolic stability via reduced CYP450 susceptibility.
Q & A
Basic: What are the critical considerations for designing a reproducible synthesis protocol for this compound?
Answer:
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves multi-step reactions, including cyclization and coupling steps. Key considerations include:
- Reagent Selection : Use catalysts like potassium carbonate (K₂CO₃) or sodium pivalate to facilitate coupling reactions, as demonstrated in benzamide syntheses .
- Hazard Analysis : Conduct a full risk assessment for handling intermediates (e.g., chlorinated or trifluoromethylated precursors) to ensure safety .
- Reaction Monitoring : Employ HPLC or TLC to track intermediate formation and purity. For example, acetonitrile (CH₃CN) is often used as a solvent for polar intermediates .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the benzyloxy group (δ ~4.8–5.2 ppm for CH₂) and the 2-chlorophenyl moiety (aromatic protons at δ ~7.2–7.6 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., formula C₂₂H₁₈ClN₃O₃) and detect isotopic patterns for chlorine .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as shown for similar pyridine-carboxamide derivatives .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate bioactivity?
Answer:
- Substituent Variation : Synthesize analogs with modifications to the benzyloxy group (e.g., methoxy, nitro) or the oxazole ring (e.g., methyl to ethyl). Compare bioactivity using standardized assays .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs. Validate with experimental IC₅₀ values .
- Data Normalization : Account for batch-to-batch variability by including positive controls (e.g., reference inhibitors) in each assay .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Validation : Replicate experiments using a wider concentration range (e.g., 0.1–100 μM) to confirm potency thresholds .
- Artifact Screening : Rule out false positives by testing for aggregation (e.g., using detergent additives) or redox cycling .
Advanced: What methodologies are recommended for optimizing reaction yields in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Apply factorial design to optimize variables like temperature (e.g., 60–100°C), solvent ratio (DMF/H₂O), and catalyst loading .
- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, as shown in diazomethane syntheses .
- Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., hydrolyzed intermediates) and adjust reaction pH or quenching steps .
Basic: What strategies ensure stability during storage and handling of this compound?
Answer:
- Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the oxazole ring .
- Lyophilization : For aqueous solutions, lyophilize the compound with cryoprotectants (e.g., trehalose) to avoid hydrolysis .
- Stability Monitoring : Perform periodic HPLC checks to detect degradation (e.g., benzyloxy group cleavage) .
Advanced: How can in silico toxicology models predict off-target effects or toxicity?
Answer:
- QSAR Modeling : Use tools like Derek Nexus or ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups) .
- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes using fluorometric assays .
- Transcriptomics : Pair computational predictions with RNA-seq data from treated cell lines to validate pathway disruptions .
Basic: What are the best practices for validating biological target engagement?
Answer:
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to purified targets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- Negative Controls : Include structurally similar but inactive analogs to rule out nonspecific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
